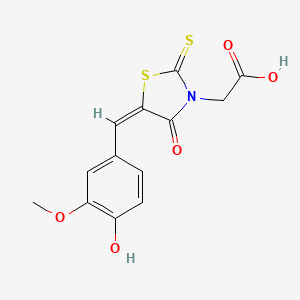![molecular formula C20H21N3O3 B10874030 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an indole moiety and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the phenoxy group. The final step involves the formation of the acetohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and indole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the phenoxy group can influence the compound’s overall activity. Pathways involved include signal transduction and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)14-9-8-13(3)10-17(14)26-11-18(24)22-23-19-15-6-4-5-7-16(15)21-20(19)25/h4-10,12,21,25H,11H2,1-3H3 |
InChI Key |
DWIGNLHFQJCNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873962.png)
![4-(4-methoxyphenyl)-11-methyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10873971.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10873983.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873986.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874004.png)
![N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10874009.png)
![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
